molecular formula C13H8N6O3 B2699775 1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 412965-16-3

1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B2699775
CAS No.: 412965-16-3
M. Wt: 296.246
InChI Key: OCUNAJPPVRMERM-UHFFFAOYSA-N
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Description

1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a complex organic compound with significant potential in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules. The presence of amino, nitro, and cyano groups in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Diamino-4-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, malononitrile, and ammonium acetate.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3-nitrobenzaldehyde and malononitrile in the presence of a base like piperidine

Properties

IUPAC Name

1,2-diamino-4-(3-nitrophenyl)-6-oxopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O3/c14-5-9-11(7-2-1-3-8(4-7)19(21)22)10(6-15)13(20)18(17)12(9)16/h1-4H,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUNAJPPVRMERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=O)N(C(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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